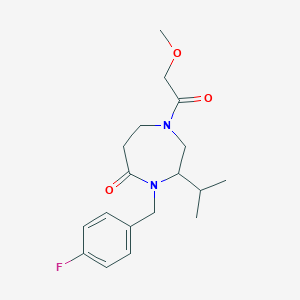![molecular formula C21H17ClFNO3 B5458083 4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide](/img/structure/B5458083.png)
4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a methoxybenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with methoxybenzoyl chloride in the presence of a base to form the intermediate 4-[(4-chlorophenyl)methoxy]benzoyl chloride. This intermediate is then reacted with 2-fluoroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chlorophenyl)methoxybenzamide
- N-(2-fluorophenyl)-3-methoxybenzamide
- 4-chlorophenyl)methoxy]-N-(2-methylphenyl)-3-methoxybenzamide
Uniqueness
4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide is unique due to the combination of its chlorophenyl, fluorophenyl, and methoxybenzamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-(2-fluorophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO3/c1-26-20-12-15(21(25)24-18-5-3-2-4-17(18)23)8-11-19(20)27-13-14-6-9-16(22)10-7-14/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEUIWYADYDNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile](/img/structure/B5458000.png)
![2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione](/img/structure/B5458008.png)


![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)

![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5458049.png)

![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458061.png)
![2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5458062.png)
![3-{[5-nitro-2-(1-pyrrolidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5458070.png)
![(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile](/img/structure/B5458071.png)
